molecular formula C13H9ClN2O2S B5534699 5-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B5534699
M. Wt: 292.74 g/mol
InChI Key: XBOYKUXABFHHCX-UHFFFAOYSA-N
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Description

Introduction 5-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their wide range of biological activities and applications in material science. These compounds are of particular interest in medicinal chemistry due to their structural properties and potential antibacterial activities.

Synthesis Analysis The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of substituted-benzoic acid hydrazides. In the case of compounds related to 5-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole, this process can be carried out using phosphorousoxychloride at elevated temperatures, leading to the formation of various substituted 1,3,4-oxadiazoles (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Mechanism of Action

The mechanism of action for this compound is not available in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not available in the sources I found .

Future Directions

The future directions for research or use of this compound are not available in the sources I found .

properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c1-17-10-5-4-8(14)7-9(10)13-15-12(16-18-13)11-3-2-6-19-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOYKUXABFHHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

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